molecular formula C12H17Br B6156921 1-(2-bromoethyl)-4-tert-butylbenzene CAS No. 56829-61-9

1-(2-bromoethyl)-4-tert-butylbenzene

Cat. No. B6156921
CAS RN: 56829-61-9
M. Wt: 241.2
InChI Key:
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Description

The compound “1-(2-bromoethyl)-4-tert-butylbenzene” is likely an organic compound consisting of a benzene ring substituted with a tert-butyl group and a 2-bromoethyl group .


Synthesis Analysis

While specific synthesis methods for “1-(2-bromoethyl)-4-tert-butylbenzene” are not available, similar compounds such as “1-(2-bromoethyl)naphthalene” and “2-(2-bromoethyl)-1,3-dioxolane” can be synthesized from reactions involving bromination .


Molecular Structure Analysis

The molecular structure of “1-(2-bromoethyl)-4-tert-butylbenzene” would likely consist of a benzene ring substituted with a tert-butyl group and a 2-bromoethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-bromoethyl)-4-tert-butylbenzene” would depend on its specific structure. Similar compounds like “1-(2-bromoethyl)naphthalene” and “2-bromoethylbenzene” have properties such as density, refractive index, and boiling point .

Mechanism of Action

The mechanism of action is not clear without specific context, such as in a biological or chemical process .

Safety and Hazards

The safety and hazards of “1-(2-bromoethyl)-4-tert-butylbenzene” would depend on its specific properties. Similar compounds like “2-bromobutane” and “bromobenzene” are known to be flammable and can cause skin irritation .

Future Directions

The future directions for “1-(2-bromoethyl)-4-tert-butylbenzene” would depend on its potential applications in fields such as organic synthesis, pharmaceuticals, or materials science .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromoethyl)-4-tert-butylbenzene involves the alkylation of 4-tert-butylphenol with 2-bromoethanol, followed by dehydration of the resulting intermediate to yield the target compound.", "Starting Materials": [ "4-tert-butylphenol", "2-bromoethanol", "sodium hydroxide", "sulfuric acid", "sodium sulfate", "water", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-tert-butylphenol (1.0 equivalent) in diethyl ether and cool the solution to 0°C.", "Step 2: Slowly add 2-bromoethanol (1.1 equivalents) to the reaction mixture while stirring.", "Step 3: Add sodium hydroxide (1.2 equivalents) to the reaction mixture and stir for 1 hour at room temperature.", "Step 4: Add sulfuric acid dropwise to the reaction mixture until the pH reaches 2-3.", "Step 5: Extract the product with diethyl ether and wash the organic layer with water.", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate.", "Step 7: Dehydrate the intermediate by heating it with sulfuric acid at 100°C for 2 hours.", "Step 8: Neutralize the reaction mixture with sodium carbonate and extract the product with diethyl ether.", "Step 9: Wash the organic layer with water and dry over sodium sulfate.", "Step 10: Evaporate the solvent under reduced pressure to obtain the final product, 1-(2-bromoethyl)-4-tert-butylbenzene." ] }

CAS RN

56829-61-9

Product Name

1-(2-bromoethyl)-4-tert-butylbenzene

Molecular Formula

C12H17Br

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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